Suc-Ala-Leu-Pro-Phe-AMC
Overview
Description
. This compound is particularly valuable in research due to its ability to release a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme kinetics and activity.
Mechanism of Action
Target of Action
Suc-Ala-Leu-Pro-Phe-AMC is a fluorogenic substrate primarily targeted towards peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes include FK-506 binding proteins (FKBPs) , also known as macrophilins, and cyclophilins . These proteins play a crucial role in protein folding, which is a fundamental process in cellular function .
Mode of Action
The compound interacts with its targets by serving as a substrate for the PPIases . PPIases, or rotamases, catalyze the cis-trans isomerization of proline imidic peptide bonds . This isomerization is a rate-limiting step in the process of protein folding . Therefore, this compound aids in accelerating this process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein folding pathway . By acting as a substrate for PPIases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in protein folding . The downstream effects of this include the proper functioning of proteins and, consequently, the smooth operation of various cellular processes.
Result of Action
The primary molecular effect of this compound’s action is the acceleration of protein folding . This results in the proper functioning of proteins, which can have various downstream cellular effects depending on the specific proteins involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Leu-Pro-Phe-AMC typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) . After the peptide assembly, the final product is cleaved from the resin and deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for the purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Leu-Pro-Phe-AMC primarily undergoes enzymatic hydrolysis reactions. The compound is cleaved by PPIases, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety . This reaction is highly specific and is used to quantify enzyme activity.
Common Reagents and Conditions
The enzymatic reactions involving this compound typically require buffer solutions to maintain optimal pH and ionic strength. Common reagents include Tris-HCl buffer, calcium chloride, and magnesium chloride . The reactions are usually carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is exploited in various assays to measure enzyme activity .
Scientific Research Applications
Suc-Ala-Leu-Pro-Phe-AMC is widely used in scientific research due to its versatility and sensitivity. Some of its key applications include:
Biochemistry: Used to study the activity of PPIases and other proteases.
Molecular Biology: Employed in assays to investigate protein folding and conformational changes.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies and related disorders.
Industry: Applied in the development of enzyme inhibitors and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for similar applications.
Suc-Ala-Ala-Pro-Leu-AMC: Used to study different protease activities.
Uniqueness
Suc-Ala-Leu-Pro-Phe-AMC is unique due to its specific sequence, which provides high sensitivity and specificity for PPIase activity. Its ability to release a fluorescent signal upon cleavage makes it an invaluable tool in various biochemical and diagnostic assays .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45N5O9/c1-21(2)17-28(41-34(47)23(4)38-31(43)14-15-32(44)45)37(50)42-16-8-11-29(42)36(49)40-27(19-24-9-6-5-7-10-24)35(48)39-25-12-13-26-22(3)18-33(46)51-30(26)20-25/h5-7,9-10,12-13,18,20-21,23,27-29H,8,11,14-17,19H2,1-4H3,(H,38,43)(H,39,48)(H,40,49)(H,41,47)(H,44,45)/t23-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHBYYALNEWEY-HPEBZSCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Suc-Ala-Leu-Pro-Phe-AMC used in studying Pk-FKBP35?
A: this compound is a synthetic peptide substrate commonly used to assess the enzymatic activity of peptidyl-prolyl cis-trans isomerases (PPIases) []. Pk-FKBP35, a protein from the malaria parasite Plasmodium knowlesi, exhibits PPIase activity and is considered a potential drug target. By measuring the rate at which Pk-FKBP35 catalyzes the isomerization of this compound, researchers can quantify the enzyme's activity. This information is crucial for understanding the protein's function and for developing potential inhibitors that could disrupt its activity and combat malaria.
Q2: How does the study utilize this compound to investigate the functional domains of Pk-FKBP35?
A: The study aimed to understand the roles of specific domains within Pk-FKBP35: the FK506-binding domain (Pk-FKBD) and the tetratricopeptide repeat domain (Pk-TPRD) []. Researchers expressed and purified the full-length Pk-FKBP35 as well as the isolated Pk-FKBD. They then used this compound as a substrate to compare the enzymatic activity (kcat/KM) of the full-length protein to the isolated Pk-FKBD []. The study found that Pk-FKBD exhibited comparable PPIase activity to the full-length Pk-FKBP35, suggesting that this domain is primarily responsible for the enzymatic activity []. This finding helps clarify the functional roles of different regions within Pk-FKBP35 and informs future drug development efforts.
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